molecular formula C12H9N3 B075380 2-(3-Pyridyl)benzimidazole CAS No. 1137-67-3

2-(3-Pyridyl)benzimidazole

Cat. No.: B075380
CAS No.: 1137-67-3
M. Wt: 195.22 g/mol
InChI Key: BOUOQESVDURNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-pyridyl)-Benzimidazole is a synthetic intermediate useful for pharmaceutical synthesis.

Scientific Research Applications

  • Antimicrobial Applications : Mallemula et al. (2015) synthesized novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles, examining their in-vitro antimicrobial activity against several bacteria and the fungus Candida albicans. These compounds showed promise as antimicrobial agents (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).

  • Cancer Research : Velaparthi et al. (2007) explored 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of the insulin-like growth factor receptor-1 (IGF-1R), which is significant in cancer research. They aimed to improve selectivity and reduce side effects associated with cytochrome P450 inhibition (Velaparthi et al., 2007).

  • Chemical Synthesis and Characterization : Il’icheva et al. (2017) focused on the synthesis and structural characterization of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate, leading to the creation of new bis(diimine) ligands. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Il’icheva et al., 2017).

  • Spectroscopic Analysis : Özdemir et al. (2016) synthesized and characterized 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, conducting a detailed spectroscopic analysis using FT-IR, NMR, and UV methods. This work enhances understanding of the molecular structure and properties of these compounds (Özdemir, Dayan, & Demirmen, 2016).

  • Chemosensors for Amino Acids : Xiang et al. (2013) developed a 2-(pyridin-2-yl)-1H-benzo[d]imidazole-based conjugated polymer as a selective chemosensor for Cu2+ and Ni2+ ions. This compound displayed notable fluorescence "turn on" properties with high selectivity towards specific amino acids, highlighting its potential in biosensing applications (Xiang et al., 2013).

  • Pharmaceutical Development : Pessoa-Mahana et al. (2010) synthesized a series of 1-(2-(4-arylpiperazin-1-yl)alkyl)-2-(pyridin-3-yl)-1H-benzimidazole derivatives related to the anti-HIV-1 drug Delavirdine. These compounds are part of the bis(heteroaryl)piperazines family, known for HIV-1 reverse transcriptase inhibition (Pessoa-Mahana et al., 2010).

Mechanism of Action

Target of Action

Benzimidazole derivatives, including 2-(3-pyridyl)benzimidazole, have been reported to act as corrosion inhibitors for metals . They are also known to exhibit fluorescence when encapsulated in certain environments .

Mode of Action

This compound acts as a mixed-type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This inhibiting behavior appears as a consequence of an energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .

Biochemical Pathways

It’s known that when encapsulated in the water nanochannels of a nafion membrane, this compound exhibits fluorescence from a monocationic species, t*, in which the pyridyl nitrogen is protonated .

Pharmacokinetics

Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles .

Result of Action

It’s known that benzimidazole derivatives generally protect the metal from corrosion by forming a film on the metal surface .

Action Environment

The action of this compound is influenced by environmental factors. For instance, when encapsulated in the water nanochannels of a Nafion membrane, it exhibits fluorescence from a monocationic species . The band ascribed to the fluorophores residing near the interface becomes the predominant one in partially dehydrated membranes, thereby fortifying the importance of electrostatic interactions at low hydration levels .

Future Directions

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles . Therefore, there is significant interest in the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Biochemical Analysis

Biochemical Properties

They exhibit stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 2-(3-Pyridyl)benzimidazole might interact with certain enzymes and proteins involved in these reactions.

Molecular Mechanism

For instance, it might bind to certain biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzimidazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound might be involved in similar metabolic pathways.

Properties

IUPAC Name

2-pyridin-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUOQESVDURNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289655
Record name 2-(Pyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-67-3
Record name 1137-67-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Pyridyl)benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(3-Pyridyl)benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(3-Pyridyl)benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(3-Pyridyl)benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(3-Pyridyl)benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(3-Pyridyl)benzimidazole
Customer
Q & A

ANone: The molecular formula of 2-(3-Pyridyl)benzimidazole is C12H9N3, and its molecular weight is 195.22 g/mol. []

ANone: Yes, various studies report spectroscopic data for this compound, including infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. These techniques are used to confirm the compound's structure and study its properties. [, , , , ]

ANone: Research shows that this compound encapsulated in Nafion membranes exhibits fluorescence from a monocationic species, where the pyridyl nitrogen is protonated (T*). This suggests that Nafion promotes the formation of an uncommon excited state in the molecule. [, ]

ANone: Studies indicate that annealing cast Nafion thin films containing this compound can decrease their acidity and water uptake. This is attributed to the formation of sulfonic acid anhydrides within the film. Notably, acid treatment can restore the acidity to levels comparable to non-annealed films. []

ANone: this compound acts as a versatile ligand, forming diverse metal complexes with transition metals like Ag(I), Cd(II), Co(II), Cu(II), Fe(II), Hg(II), Ni(II), Sb(III), and Zn(II). [, , , , , , , , , , , , ]

ANone: The molecule possesses two potential nitrogen donor atoms – one in the pyridine ring and another in the benzimidazole ring – allowing for various coordination modes. It can act as a bidentate chelating ligand, bridging ligand, or form multinuclear complexes. [, , ]

ANone: Research reveals that this compound-based complexes exhibit a diverse range of supramolecular architectures, including 1D chains, 2D layers, and 3D frameworks. The specific structure depends on factors like the metal ion, counterions, and reaction conditions. [, , , , , , , , , , ]

ANone: Yes, this compound exhibits luminescent properties, and some of its metal complexes display enhanced luminescence. [, , , ]

ANone: The luminescence behavior of this compound is sensitive to its environment. Studies show that its emission properties can change depending on the solvent, pH, and presence of metal ions. [, , ]

ANone: Studies have explored the potential applications of this compound and its derivatives, including antifungal activity and as potential inhibitors of HIV-1 reverse transcriptase. [, , , ]

ANone: Batch equilibrium methods are commonly employed to investigate the adsorption and desorption behavior of this compound on soil minerals. This method helps determine the compound's affinity for different soil components and its potential mobility in the environment. []

ANone: One-way analysis of variance (ANOVA) is a widely used statistical method to analyze data from adsorption-desorption studies. Additionally, residual plots are employed to evaluate the goodness of fit for the experimental data to specific adsorption models. []

ANone: Research shows that this compound exhibits varying adsorption affinities for different soil minerals. Montmorillonite, with its high surface area and inter-lattice spacing, shows significantly higher adsorption compared to other minerals like alumina, silica, and muscovite. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.